molecular formula C19H16O5 B14262091 1,3-Benzodioxol-5-ol, 6-(1,4-dimethoxy-2-naphthalenyl)- CAS No. 138793-31-4

1,3-Benzodioxol-5-ol, 6-(1,4-dimethoxy-2-naphthalenyl)-

Cat. No.: B14262091
CAS No.: 138793-31-4
M. Wt: 324.3 g/mol
InChI Key: IMWGHLQCWGZEFI-UHFFFAOYSA-N
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Description

6-(1,4-Dimethoxynaphthalen-2-yl)benzo[d][1,3]dioxol-5-ol is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with methoxy groups and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,4-dimethoxynaphthalen-2-yl)benzo[d][1,3]dioxol-5-ol typically involves multiple steps. One common method includes the reaction of 1,4-dimethoxynaphthalene with benzo[d][1,3]dioxole-5-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

6-(1,4-Dimethoxynaphthalen-2-yl)benzo[d][1,3]dioxol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

6-(1,4-Dimethoxynaphthalen-2-yl)benzo[d][1,3]dioxol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(1,4-dimethoxynaphthalen-2-yl)benzo[d][1,3]dioxol-5-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,4-Dimethoxynaphthalen-2-yl)benzo[d][1,3]dioxol-5-ol is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

138793-31-4

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

6-(1,4-dimethoxynaphthalen-2-yl)-1,3-benzodioxol-5-ol

InChI

InChI=1S/C19H16O5/c1-21-16-8-14(19(22-2)12-6-4-3-5-11(12)16)13-7-17-18(9-15(13)20)24-10-23-17/h3-9,20H,10H2,1-2H3

InChI Key

IMWGHLQCWGZEFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)OC)C3=CC4=C(C=C3O)OCO4

Origin of Product

United States

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